

N-Boc-dolaproine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-dolaproine**

Cat. No.: **B3322996**

[Get Quote](#)

An In-Depth Technical Guide to **N-Boc-Dolaproine**

Introduction

N-Boc-dolaproine, a protected amino acid derivative, serves as a crucial chiral building block in the field of medicinal chemistry and drug development. Its primary significance lies in its role as a key structural component of Dolastatin 10, a potent antimitotic agent originally isolated from the marine sea hare *Dolabella auricularia*.^{[1][2][3]} Dolastatin 10 and its synthetic analogs, known as auristatins, exhibit powerful cytotoxic activity against a range of cancer cell lines by inhibiting tubulin polymerization.^{[3][4]} Consequently, **N-Boc-dolaproine** is an advanced intermediate of high value for the synthesis of antibody-drug conjugates (ADCs) and other targeted cancer therapeutics.^{[2][5]} This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance for researchers and drug development professionals.

Chemical Structure and Identification

N-Boc-dolaproine is formally named (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid.^[6] The "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine on the pyrrolidine ring, which is essential for controlled peptide synthesis.

Table 1: Chemical Identifiers for **N-Boc-Dolaproine**

Identifier	Value
IUPAC Name	(2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid[6]
CAS Number	120205-50-7[1][2][3][7]
Molecular Formula	C ₁₄ H ₂₅ NO ₅ [1][2][3][7]
Synonyms	(2R,3R)-BOC-dolaproline, Dolproline, N-Boc-dolaproline[2][7][8]
InChI Key	LNEHHTWYEBGHBY-OUAUKWLOSA-N[6]
SMILES	C--INVALID-LINK--OC(C) (C)OC">C@HC(=O)O[6][7]

Physicochemical and Computational Properties

N-Boc-dolaproine is typically supplied as a colorless to light yellow oil or solid.[2][3] Its physicochemical properties, largely predicted from computational models, are summarized below.

Table 2: Physicochemical Properties of **N-Boc-Dolaproine**

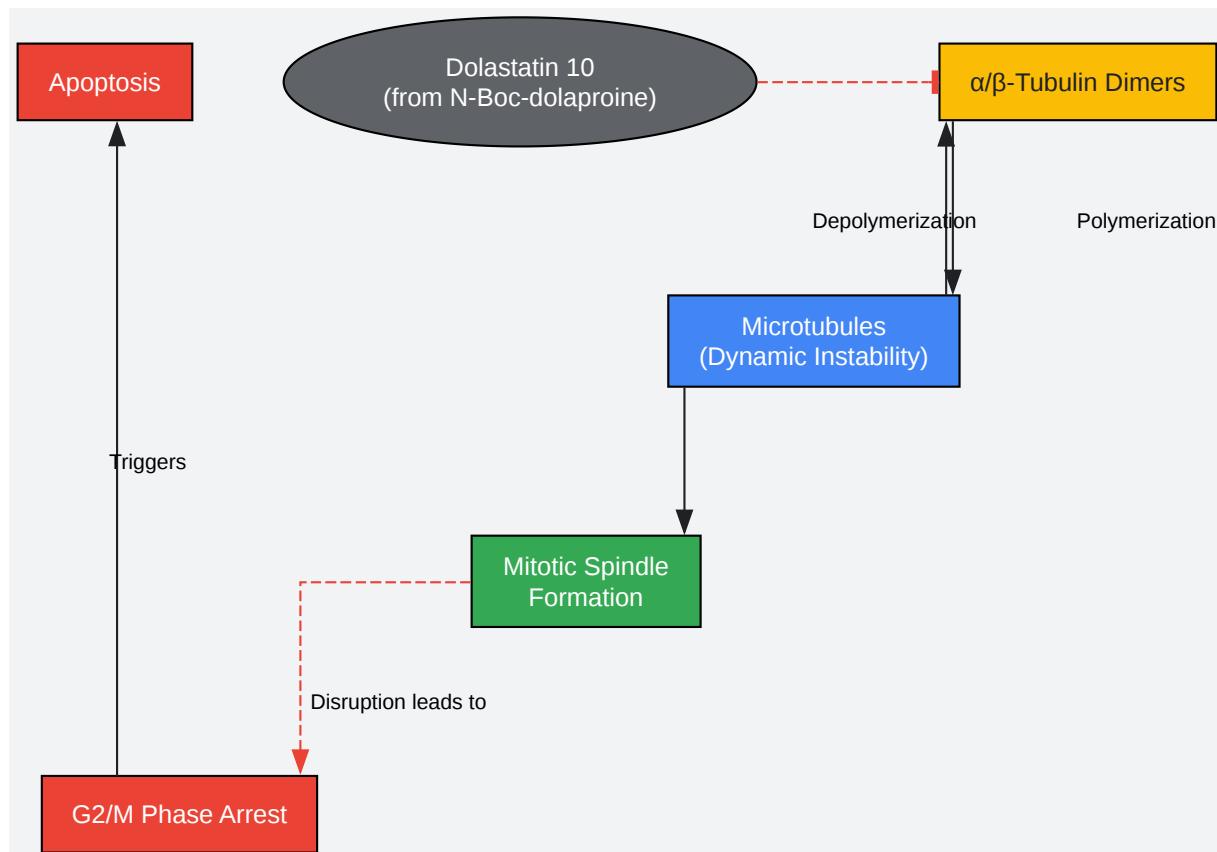

Property	Value	Source
Molecular Weight	287.35 g/mol	[2][6]
Appearance	Colorless to light yellow oil or solid	[2][3]
Boiling Point	397.8 ± 17.0 °C (Predicted)	[2][8][9]
Density	1.133 ± 0.06 g/cm ³ (Predicted)	[2][8][9]
pKa	4.27 ± 0.11 (Predicted)	[2][8]
Purity	Commercially available at ≥95% to >99%	[3][7]

Table 3: Computational Data for **N-Boc-Dolaproine**

Parameter	Value	Source
Topological Polar Surface Area (TPSA)	76.07 Å ²	[7]
LogP	1.36 - 2.12	[4] [7]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	4	[7]
Rotatable Bonds	4	[7]

Biological Significance and Mechanism of Action

N-Boc-dolaproine is not biologically active in this form but is a critical precursor to the Dolastatin 10 family of molecules.[\[5\]](#) Dolastatin 10 exerts its potent anticancer effects by interfering with microtubule dynamics, a fundamental process for cell division (mitosis). It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of Dolastatin 10-induced apoptosis.

Experimental Protocols

Synthesis of N-Boc-Dolaproine via Reformatsky Reaction

A patented method describes the synthesis of **N-Boc-dolaproine**, which offers good yields and facilitates purification of intermediates.^[5] The following protocol is an outline of this process.

Methodology:

- Activation: Zinc powder is added to an organic solvent in a reaction vessel. The atmosphere is purged to reduce oxygen content ($\leq 1.0\%$). Trimethylchlorosilane is added, and the mixture is heated to 50-55°C and stirred for 1-2 hours to activate the zinc.[5]
- Reformatsky Reaction: The system is cooled to 25-35°C. A solution of N-Boc-L-prolinal in tetrahydrofuran is added dropwise to the activated zinc mixture and stirred for 15-30 minutes. This is followed by the addition of a reactant like an α -halo ester (e.g., ethyl 2-bromopropionate).[5]
- Methylation: After the initial reaction, the resulting intermediate undergoes methylation.[5]
- Hydrolysis: The final step involves a hydrolysis reaction to convert the ester intermediate into the carboxylic acid, yielding the final **N-Boc-dolaproine** product.[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-Boc-dolaproine**.

Preparation of a Solution for In Vivo Studies

For preclinical research, **N-Boc-dolaproine** or its derivatives may need to be formulated for administration. A general protocol for solubilizing similar compounds is provided by suppliers.

Methodology:

- Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution, take 100 μ L of the DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix again until the solution is clear.

- Add 450 μ L of saline to reach the final volume of 1 mL. This protocol yields a clear solution of at least 2.5 mg/mL.^[3]

Spectral Data

Characterization of **N-Boc-dolaproine** is confirmed using various spectroscopic methods.

While raw spectra are proprietary to suppliers, analytical data including 1 H NMR, 13 C NMR, and Mass Spectrometry are typically provided with purchased products to confirm structural integrity and purity.^{[1][10][11]}

Safety, Handling, and Storage

N-Boc-dolaproine should be handled with care in a laboratory setting, using appropriate personal protective equipment.

Table 4: GHS Hazard Information

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: For long-term stability, **N-Boc-dolaproine** should be stored under an inert atmosphere. Recommended storage temperatures are between 2-8°C for short-term and -20°C or -80°C for long-term storage.^{[1][2][3][8]} It is typically shipped at ambient temperature.^{[1][7]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Boc-dolaproine, 120205-50-7 | BroadPharm [broadpharm.com]
- 2. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (2R,3R)-BOC-dolaproine | CAS#:120205-50-7 | Chemsoc [chemsoc.com]
- 5. CN111393346A - Synthesis of N-Boc-Dolaproine and Boc-Dap DCHA - Google Patents [patents.google.com]
- 6. N-Boc-dolaproine | C14H25NO5 | CID 14753398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. chembk.com [chembk.com]
- 9. N-Boc-(2R,3R,4S)-dolaproine CAS#: 120205-50-7 [m.chemicalbook.com]
- 10. N-Boc-(2R,3R,4S)-dolaproine(120205-50-7) 1H NMR [m.chemicalbook.com]
- 11. N-Boc-(2R,3R,4S)-dolaproine | 120205-50-7 [chemicalbook.com]
- To cite this document: BenchChem. [N-Boc-dolaproine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3322996#n-boc-dolaproine-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com